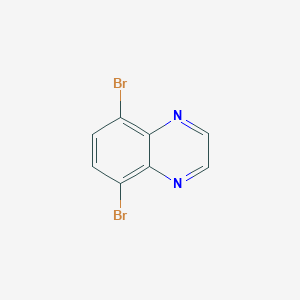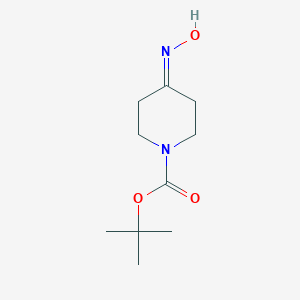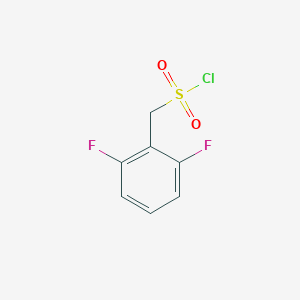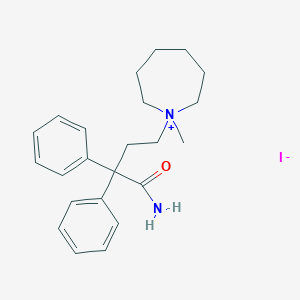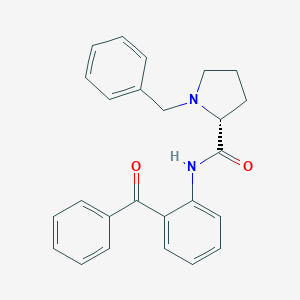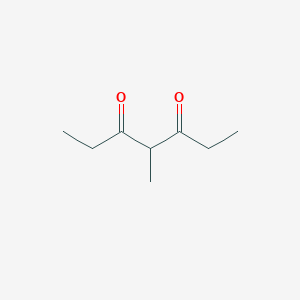
4-Methylheptane-3,5-dione
Übersicht
Beschreibung
4-Methylheptane-3,5-dione is a beta-diketone . It has a molecular formula of C8H14O2 . The molecular weight of this compound is 142.20 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Methylheptane-3,5-dione consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The InChI representation of its structure isInChI=1S/C8H14O2/c1-4-7(9)6(3)8(10)5-2/h6H,4-5H2,1-3H3 . Physical And Chemical Properties Analysis
4-Methylheptane-3,5-dione has a molecular weight of 142.20 g/mol . It has a density of 0.9±0.1 g/cm3 . The boiling point of this compound is 197.4±13.0 °C at 760 mmHg . It has a vapour pressure of 0.4±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.4±3.0 kJ/mol . The flash point is 69.6±16.8 °C .Wissenschaftliche Forschungsanwendungen
Chemical Vapour Deposition Precursors
4-Methylheptane-3,5-dione and its derivatives, like 2,2,6,6-tetramethylheptane-3,5-dione, have been studied for their role in chemical vapor deposition (CVD) processes. The thermal decomposition pathways of these compounds are crucial for understanding and improving CVD methods, which are widely used in material science and nanotechnology (Russell & Yee, 2005).
Lanthanide Shift Reagents
Research has explored the use of 2,2,6,6-tetramethylheptane-3,5-dione complexes with lanthanide ions as shift reagents in nuclear magnetic resonance (NMR) spectroscopy. This application is important for the analysis of molecular structures and interactions (Green & Sinha, 1971).
Structural Analysis
The molecule has also been a subject of study in crystallography and quantum chemical calculations, contributing to the understanding of weak interactions in molecular structures. For example, 1,5-Bis([1,1'-biphenyl]-4-yl)-5-hydroxy-3-methylheptane-1,6-dione demonstrates the importance of intramolecular forces in molecular conformation (Vashchenko et al., 2019).
Synthesis and Reactions
The synthesis of various derivatives of 4-Methylheptane-3,5-dione has been explored, highlighting the compound's utility in organic synthesis and the optimization of reaction conditions for effective production (Yan-Xin, 2007).
Spectroscopic Studies
4-Methylheptane-3,5-dione and its variants are also subjects of spectroscopic studies, providing valuable data for the assignment of vibrational frequencies and understanding of molecular structures, as demonstrated in studies involving infrared Fourier transform vibrational analysis (Sayyar et al., 2021).
Biological Applications
While this review excludes drug use, dosage, and side effects, it is noteworthy that derivatives of 4-Methylheptane-3,5-dione, such as 2-Hydroxyheptane-3,5-dione, have shown potential in biological applications, including antibacterial activities (Alam et al., 1999).
Safety And Hazards
When handling 4-Methylheptane-3,5-dione, personal protective equipment should be used. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Beware of vapors accumulating to form explosive concentrations. Vapors can accumulate in low areas .
Eigenschaften
IUPAC Name |
4-methylheptane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-7(9)6(3)8(10)5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJLPSJMPXGRJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152211 | |
| Record name | 3,5-Heptanedione, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylheptane-3,5-dione | |
CAS RN |
1187-04-8 | |
| Record name | 3,5-Heptanedione, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Heptanedione, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

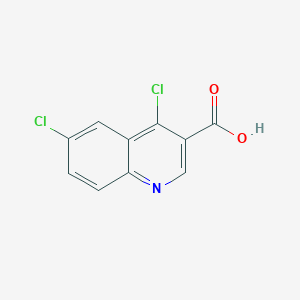
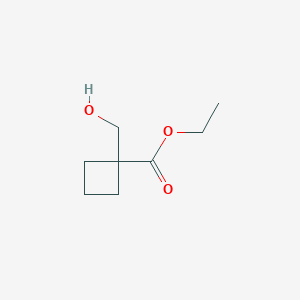

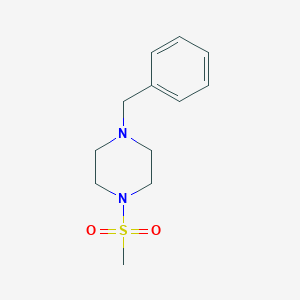
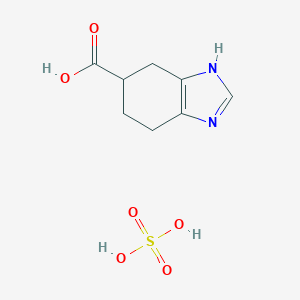

![octahydropyrrolo[1,2-a]azocin-5(1H)-one](/img/structure/B189909.png)
